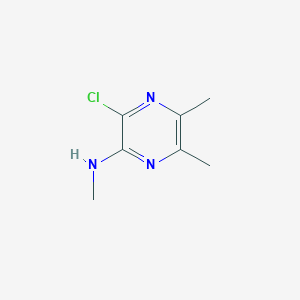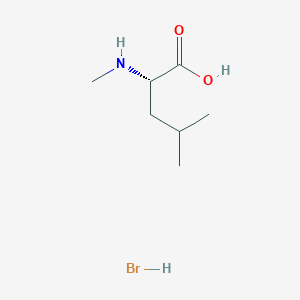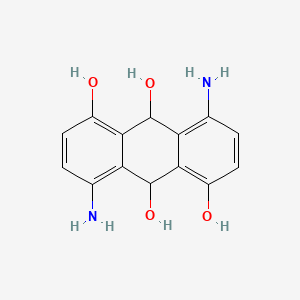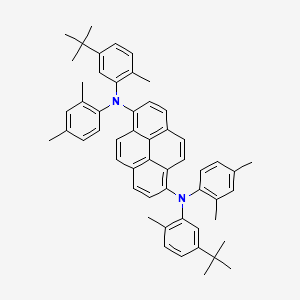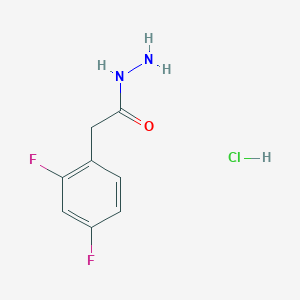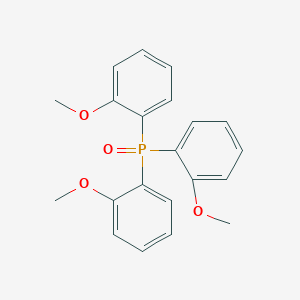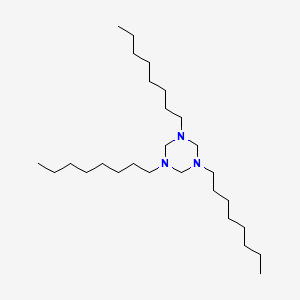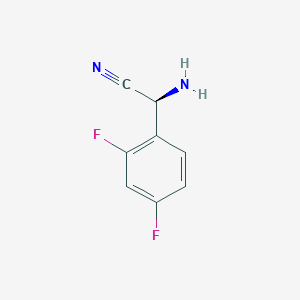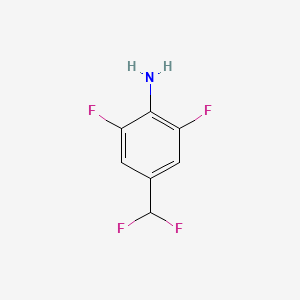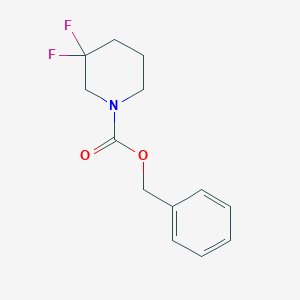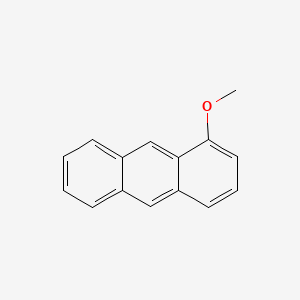
1-Methoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyanthracene is an organic compound with the molecular formula C15H12O. It is a derivative of anthracene, where a methoxy group (-OCH3) is attached to the first carbon of the anthracene ring system.
Preparation Methods
1-Methoxyanthracene can be synthesized through several methods. One common synthetic route involves the bromination of anthracene to form 9,10-dibromoanthracene, followed by a nucleophilic substitution reaction with methanol in the presence of a base such as sodium methoxide. This reaction typically occurs under reflux conditions and yields this compound .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
1-Methoxyanthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Major products formed from these reactions include 1-methoxyanthraquinone and various substituted anthracene derivatives, which have applications in organic electronics and material science .
Scientific Research Applications
1-Methoxyanthracene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methoxyanthracene and its derivatives often involves interactions with biological macromolecules such as DNA. The planar structure of the anthracene ring system allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This intercalation can lead to cell death, making these compounds potential candidates for anticancer drugs .
Comparison with Similar Compounds
1-Methoxyanthracene can be compared with other methoxyanthracene derivatives, such as 2-methoxyanthracene and 9-methoxyanthracene. While these compounds share similar structural features, their chemical reactivity and applications can differ significantly due to the position of the methoxy group on the anthracene ring.
2-Methoxyanthracene: This compound has the methoxy group attached to the second carbon of the anthracene ring.
9-Methoxyanthracene: With the methoxy group on the ninth carbon, this compound is often used in the synthesis of other anthracene derivatives and has applications in organic electronics.
The uniqueness of this compound lies in its specific reactivity and the potential for creating a wide range of derivatives with diverse applications in various scientific fields .
Properties
CAS No. |
61128-86-7 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-methoxyanthracene |
InChI |
InChI=1S/C15H12O/c1-16-15-8-4-7-13-9-11-5-2-3-6-12(11)10-14(13)15/h2-10H,1H3 |
InChI Key |
MVFYNVDEWCIFFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


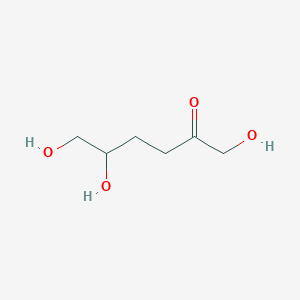
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
